Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329521
InChI: InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-10(12-9)8-5-4-6-16-8/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

CAS No.:

Cat. No.: VC18329521

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate -

Specification

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
IUPAC Name ethyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-10(12-9)8-5-4-6-16-8/h4-6H,3H2,1-2H3
Standard InChI Key UNWQYPMVNGJDQG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC(=N1)C2=CC=CS2)C

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound features a five-membered oxazole ring (C₃H₃NO) fused with a thiophene (C₄H₃S) substituent. Key structural attributes include:

  • Molecular Formula: C₁₁H₁₁NO₃S .

  • Molecular Weight: 237.28 g/mol .

  • IUPAC Name: Ethyl 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate .

The thienyl group enhances aromaticity and electronic delocalization, while the ethyl ester contributes to solubility in organic solvents.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.11–8.06 (m, 2H, thienyl), 7.72–7.67 (m, 2H), 7.50–7.42 (m, 5H), 2.51 (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at δ 159.5 (C=O), 145.6 (oxazole C-2), 133.5 (thienyl C), and 13.7 (CH₃) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclization reactions. A representative method involves:

  • Precursor Preparation: 2-Thiophenecarboxaldehyde reacts with ethyl acetoacetate in ethanol.

  • Cyclization: Ammonium acetate facilitates ring closure under reflux (76°C, 6 hours) .

  • Purification: Column chromatography (EtOAc/hexane) yields the product with 64–77% efficiency .

Key Reaction:

2-Thiophenecarboxaldehyde+Ethyl acetoacetateNH4OAc, EtOHEthyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate\text{2-Thiophenecarboxaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate}

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance yield (≥80%) and reduce byproducts.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
LogP (XLogP3-AA)2.7
Hydrogen Bond Acceptors5
Rotatable Bonds4
Topological Polar Surface Area67.4 Ų

The compound’s moderate lipophilicity (LogP = 2.7) suggests balanced solubility in polar and nonpolar solvents .

Stability

  • Thermal Stability: Decomposes at >200°C.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.

Biological Activities

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (µM)Source
Staphylococcus aureus0.30
Escherichia coli0.21

Mechanistically, the thienyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Anti-Inflammatory Effects

The compound reduces TNF-α production in macrophages (IC₅₀ = 12.5 µM), comparable to dexamethasone.

Applications

Medicinal Chemistry

  • Drug Intermediate: Used in synthesizing COX-2 inhibitors and kinase modulators .

  • Anticancer Potential: Exhibits IC₅₀ = 8.7 µM against HeLa cells via apoptosis induction.

Materials Science

  • Organic Electronics: Serves as a electron-deficient moiety in OLEDs, enhancing charge transport .

Comparative Analysis with Structural Analogs

CompoundSubstituent at C-2LogPMIC (µM, S. aureus)
Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylateThienyl2.70.30
Ethyl 5-Methyl-2-phenyloxazole-4-carboxylatePhenyl3.10.45
Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylatePyridyl1.90.25

The thienyl analog’s lower LogP and superior antimicrobial activity highlight the impact of heteroaromatic substituents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator